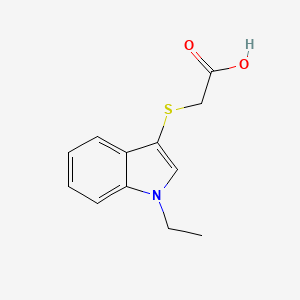

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid

Description

BenchChem offers high-quality (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-2-13-7-11(16-8-12(14)15)9-5-3-4-6-10(9)13/h3-7H,2,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJJISRIJIKCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396241 | |

| Record name | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883539-49-9 | |

| Record name | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document goes beyond a simple recitation of steps. It delves into the rationale behind the synthetic strategy, the underlying reaction mechanisms, and the critical parameters that ensure a successful and reproducible outcome. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 1-ethyl-1H-indole, followed by the subsequent thiolation at the C3 position with thioglycolic acid.

Introduction: The Significance of Indole-Based Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of indole-3-acetic acid, in particular, have been explored for their potential as antibacterial, antifungal, and antioxidant agents.[2][3] The target molecule, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, combines the indole core with a thioacetic acid moiety, a functional group known to interact with various biological targets. The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents.

Overall Synthetic Workflow

The synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is achieved through a two-step sequence. The first step involves the N-alkylation of indole to introduce the ethyl group at the N1 position. The second step is the introduction of the thioglycolic acid moiety at the C3 position of the indole ring.

Figure 1: Overall synthetic workflow for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.

Part 1: Synthesis of 1-Ethyl-1H-indole

Reaction Principle and Mechanism

The synthesis of 1-ethyl-1H-indole is achieved via a nucleophilic substitution reaction (SN2) where the deprotonated indole nitrogen acts as the nucleophile, attacking the electrophilic ethyl group of ethyl iodide. A base, such as potassium carbonate, is used to deprotonate the indole N-H, thereby increasing its nucleophilicity.

Figure 2: Mechanism of N-Ethylation of Indole.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Indole | 117.15 | 5.0 g | 42.7 | |

| Ethyl Iodide | 155.97 | 7.3 g (3.8 mL) | 46.9 | Use fresh, colorless reagent. |

| Potassium Carbonate | 138.21 | 8.9 g | 64.4 | Anhydrous, finely powdered. |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous. |

| Ethyl Acetate | 88.11 | As needed | - | For extraction. |

| Brine (sat. NaCl) | - | As needed | - | For washing. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (5.0 g, 42.7 mmol) and anhydrous N,N-dimethylformamide (50 mL). Stir at room temperature until the indole is completely dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (8.9 g, 64.4 mmol) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

-

Addition of Ethylating Agent: Add ethyl iodide (3.8 mL, 46.9 mmol) dropwise to the reaction mixture at room temperature over 10-15 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the indole spot and the appearance of a new, less polar spot indicates the progress of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-ethyl-1H-indole as a colorless to pale yellow oil.

Part 2: Synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid

Reaction Principle and Mechanism

The introduction of the thioacetic acid moiety at the C3 position of 1-ethyl-1H-indole is proposed to proceed via an electrophilic substitution mechanism. The C3 position of the indole ring is electron-rich and highly susceptible to attack by electrophiles. In this reaction, thioglycolic acid, in the presence of a suitable catalyst or under conditions that promote the formation of a sulfenyl species, acts as the source of the electrophilic sulfur.

Figure 3: Proposed Mechanism for C3-Thiolation of 1-Ethyl-1H-indole.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-Ethyl-1H-indole | 145.21 | 2.0 g | 13.8 | From Step 1. |

| Thioglycolic Acid | 92.12 | 1.4 g (1.15 mL) | 15.1 | Handle in a fume hood. |

| Acetic Acid | 60.05 | 20 mL | - | Glacial. |

| Sodium Hydroxide | 40.00 | As needed | - | For work-up (e.g., 1 M solution). |

| Hydrochloric Acid | 36.46 | As needed | - | For acidification (e.g., 1 M solution). |

| Diethyl Ether | 74.12 | As needed | - | For extraction. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethyl-1H-indole (2.0 g, 13.8 mmol) in glacial acetic acid (20 mL).

-

Addition of Thioglycolic Acid: Add thioglycolic acid (1.15 mL, 15.1 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. The progress of the reaction can be monitored by TLC (e.g., ethyl acetate:hexane 1:1 with a few drops of acetic acid).

-

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

-

Basification and Extraction: Carefully neutralize the solution with a 1 M sodium hydroxide solution until it is slightly basic (pH ~ 8-9). Extract the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted 1-ethyl-1H-indole.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid to pH ~ 2-3. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.

-

Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

Characterization

The synthesized (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, N-H stretch of the indole, S-H if any unreacted thioglycolic acid is present).

-

Melting Point (MP): To assess the purity of the final product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Ethyl iodide is a suspected carcinogen and a lachrymator. Handle with care.

-

Thioglycolic acid has a strong, unpleasant odor and is corrosive. Avoid inhalation and contact with skin.

-

DMF is a skin and eye irritant and can be absorbed through the skin.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. By understanding the underlying principles and meticulously following the experimental procedures, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The modular nature of this synthesis also allows for the potential to create a library of analogous compounds by varying the N-alkyl substituent and the thiol-containing reagent.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Ethyl-1H-indol-7-amine. Benchchem.

- Ma, C., et al. (2001).

- Zhou, H., et al. (2006).

- Zhao, G., Smith, R. L., et al. (2002).

- Zhao, G., Liao, X., & Cook, J. M. (2002).

- Wikipedia. (n.d.). Thioglycolic acid.

- Journal of Drug Delivery and Therapeutics. (n.d.). SYNTHESIS, CHARACTERIZATION AND BILOGICAL SCREENING OF SOME NOVEL INDOLE BASED 1,2,4-TRIAZOLO 1,3,4-THIADIAZINE.

- ResearchGate. (n.d.). (PDF) REACTION OF SCHIFF BASES WITH THIOGLYCOLIC ACID: SYNTHESIS OF THIAZEPIN-1(2H)-ONE AND THIAZOLIDIN-4-ONE COMPOUNDS.

- National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.

- Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.

- PubMed. (2017).

- National Institutes of Health. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.

- Semantic Scholar. (n.d.). Discovery of indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties as novel antibacterial agents.

- MDPI. (2021).

Sources

- 1. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 2. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid: A Roadmap for Preclinical Investigation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with diverse and potent biological activities.[1] Modifications at various positions of the indole ring have led to the discovery of agents with significant anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This guide focuses on a novel, yet uncharacterized molecule, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid . In the absence of direct empirical data, this document serves as a comprehensive technical roadmap, postulating its potential biological activities based on established structure-activity relationships (SAR) of analogous compounds. We will delineate a rigorous, multi-faceted preclinical research plan to systematically investigate these hypotheses, providing detailed experimental protocols and the underlying scientific rationale. This whitepaper is designed to be a catalyst for the exploration of this promising compound, guiding researchers through a structured and logically validated discovery process.

Introduction: Deconstructing the Therapeutic Promise

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is a synthetic compound that strategically combines three key pharmacophoric motifs:

-

The Indole-3-acetic acid (IAA) core: IAA and its derivatives are known to possess a spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1]

-

A Thioether Linkage at the C3 Position: The introduction of a sulfur-containing moiety, specifically an arylthio group, to the indole scaffold has been associated with potent antimicrobial activity.[5]

-

N-Alkylation of the Indole Nitrogen: The presence of an ethyl group at the N1 position can significantly influence the compound's physicochemical properties and biological activity compared to its N-unsubstituted counterpart.[6]

The convergence of these structural features suggests that (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid may exhibit a unique polypharmacological profile. This guide will explore the scientific basis for hypothesizing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Postulated Biological Activities and Mechanistic Rationale

Anti-Inflammatory Potential: Targeting the Cyclooxygenase (COX) Pathway

Hypothesis: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is a potential inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects.

Rationale: The indole-3-acetic acid scaffold is a well-established pharmacophore for COX inhibition.[1] The anti-inflammatory properties of many indole derivatives are attributed to their ability to suppress the production of pro-inflammatory prostaglandins by inhibiting COX-1 and/or COX-2.[2] Furthermore, some indole compounds exhibit antioxidant activity by scavenging free radicals, which contributes to their protective effects against inflammation-induced cellular damage.[7]

Proposed Signaling Pathway for Investigation

Caption: Postulated inhibition of the COX pathway by the target compound.

Anticancer Activity: A Multi-pronged Approach

Hypothesis: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid may induce apoptosis and inhibit key signaling pathways in cancer cells.

Rationale: Numerous indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The primary mechanisms often involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways that govern cell proliferation and survival.[1] The oxidative activation of indole-3-acetic acids by peroxidases to cytotoxic species is another potential mechanism for anticancer activity.[8][9]

Antimicrobial Efficacy: Disrupting Bacterial Cell Integrity

Hypothesis: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid could exhibit antibacterial activity, particularly against Gram-positive bacteria.

Rationale: The "arylthioindole" scaffold has been evaluated for its antibacterial potency, demonstrating excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.[5] Indole derivatives have also been shown to possess broad-spectrum antimicrobial and antibiofilm effects.[4][10]

A Proposed Research Program: From Hypothesis to Evidence

To systematically evaluate the therapeutic potential of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, a phased preclinical investigation is proposed.

Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iosrphr.org [iosrphr.org]

An In-depth Technical Guide to the Mechanism of Action of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (GW501516/Cardarine)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, more commonly known as GW501516 or Cardarine, is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2] Initially developed for the treatment of metabolic and cardiovascular diseases, its clinical development was halted due to safety concerns arising from preclinical animal studies.[1][3][4] Despite this, GW501516 remains a critical research tool for elucidating the complex roles of PPARδ in metabolic regulation. This guide provides a detailed exploration of its core mechanism of action, focusing on the molecular signaling cascade it initiates and the subsequent physiological effects. We will delve into the causality behind experimental designs used to validate this mechanism and provide standardized protocols for researchers in the field.

Introduction: The Target - Peroxisome Proliferator-Activated Receptor Delta (PPARδ)

To comprehend the action of GW501516, one must first understand its molecular target. PPARδ is a ligand-activated nuclear hormone receptor that plays a pivotal role in the transcriptional regulation of genes involved in energy homeostasis.[5][6] It is one of three PPAR isotypes (α, β/δ, and γ) and is highly expressed in metabolically active tissues such as skeletal muscle, adipose tissue, and the liver.[2][7] PPARδ functions as a metabolic sensor, responding to endogenous fatty acids and their derivatives to modulate energy expenditure, lipid metabolism, and inflammation.[6][8] The therapeutic appeal of targeting PPARδ stems from its potential to combat metabolic syndrome components like dyslipidemia, insulin resistance, and obesity.[9][10]

Core Mechanism of Action: From Ligand Binding to Gene Transcription

The primary mechanism of GW501516 is its function as a selective PPARδ agonist with high affinity and potency (Ki = 1 nM, EC50 = 1 nM).[1] Its action can be dissected into a multi-step signaling cascade.

2.1. Ligand Binding and Conformational Change

GW501516 enters the cell and binds to the ligand-binding domain (LBD) of the PPARδ receptor located in the nucleus. This binding event induces a critical conformational change in the receptor protein.

2.2. Heterodimerization and Coactivator Recruitment

In its activated state, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[8][11] This ligand-induced conformational change also facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, most notably the PPARγ coactivator-1α (PGC-1α).[1][12] The recruitment of PGC-1α is a crucial step, as it links the PPARδ/RXR complex to the cellular transcriptional machinery.

2.3. PPRE Binding and Target Gene Upregulation

The complete GW501516-PPARδ/RXR-coactivator complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11] This binding initiates the transcription of a suite of genes that orchestrate a profound shift in cellular metabolism.

Key Target Genes and Their Functions:

-

Pyruvate Dehydrogenase Kinase 4 (PDK4): Upregulation of PDK4 inhibits the conversion of pyruvate to acetyl-CoA, thereby limiting glucose oxidation and preserving carbohydrates.[6][7]

-

Carnitine Palmitoyltransferase 1 (CPT1): As a rate-limiting enzyme in fatty acid oxidation, its increased expression enhances the transport of fatty acids into the mitochondria for β-oxidation.[13]

-

Angiopoietin-like 4 (ANGPTL4): Involved in lipid metabolism, it influences triglyceride levels.[6]

-

CD36: A fatty acid translocase that facilitates the uptake of fatty acids into the cell.[6]

This concerted upregulation of genes involved in fatty acid uptake, transport, and catabolism effectively reprograms the cell's energy preference from glucose to lipids.[3][14][15] This mechanism is the foundation for GW501516's observed effects on endurance and metabolic parameters.

Signaling Pathway Diagram

Caption: Molecular mechanism of GW501516 action as a PPARδ agonist.

Physiological Consequences and Preclinical Findings

The activation of the PPARδ signaling pathway by GW501516 translates into significant, multi-system physiological effects observed in preclinical models.

-

Enhanced Endurance and Muscle Fiber Reprogramming: In mice, GW501516 treatment dramatically improved running endurance.[7] This is attributed to the metabolic shift in skeletal muscle, which begins to utilize fat as a primary energy source, thereby sparing glycogen stores.[7][16] Studies have also suggested a role in reprogramming muscle fiber types toward more oxidative, fatigue-resistant types.[16]

-

Improved Lipid Profiles: In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL) and lower very-low-density lipoprotein (VLDL).[1] Human studies, though limited, also reported amelioration of dyslipidemia.[9][10]

-

Anti-Obesity and Insulin Sensitizing Effects: By increasing fatty acid metabolism and energy expenditure, GW501516 protected against diet-induced obesity and improved insulin sensitivity in animal models.[1][2]

-

Anti-Inflammatory Properties: PPARδ activation has been shown to repress inflammatory signaling pathways, such as those mediated by NF-κB, suggesting a potential role in conditions like atherosclerosis.[5][17]

Summary of Preclinical Data

| Parameter | Species | Observation | Reference |

| Endurance | Mouse | Significantly increased running distance and time. | [7][16] |

| Lipid Profile | Rhesus Monkey | Increased HDL, decreased VLDL. | [1] |

| Body Weight | Rat, Mouse | Protection against diet-induced obesity. | [1][2] |

| Insulin Sensitivity | Mouse | Significantly improved. | [12] |

| Inflammation | Mouse | Suppressed atherosclerosis development. | [17] |

Trustworthiness and Scientific Integrity: The Carcinogenicity Concern

A comprehensive guide must address the critical safety findings that halted the clinical development of GW501516. In 2007, development was abandoned after long-term, high-dose animal studies revealed that the drug caused cancer to develop rapidly in multiple organs, including the liver, bladder, and stomach.[1][3] The mechanism for this is believed to also be linked to the activation of PPARδ, which can be involved in cell proliferation pathways.[1] This finding underscores the complexity of the PPARδ signaling network and serves as a crucial cautionary note for any research involving this compound. The World Anti-Doping Agency (WADA) has banned GW501516 and issued warnings about its health risks.[1]

Experimental Protocols for Mechanism Validation

To investigate and validate the mechanism of action of PPARδ agonists like GW501516, a series of well-established in vitro and in vivo assays are employed. The choice of these experiments is driven by the need to demonstrate target engagement, transcriptional activation, and downstream functional outcomes.

In Vitro Validation: PPARδ Transactivation Assay

Causality: This assay is the gold standard for confirming that a compound directly activates the PPARδ receptor and initiates transcription. It uses a reporter gene (e.g., luciferase) under the control of a PPRE to quantify receptor activation.

Protocol:

-

Cell Culture: Plate HEK293T or a similar easily transfectable cell line in 96-well plates.

-

Transfection: Co-transfect cells with two plasmids:

-

An expression vector for a chimeric receptor (e.g., GAL4 DNA-binding domain fused to the PPARδ ligand-binding domain).

-

A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of GW501516 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a known PPARδ agonist as a positive control.

-

Incubation: Incubate for 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and add luciferase substrate. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein. Plot the dose-response curve to determine the EC50.

Workflow Diagram: Transactivation Assay

Caption: Experimental workflow for a PPARδ reporter transactivation assay.

In Vitro Validation: Target Gene Expression (qPCR)

Causality: This experiment validates that receptor activation leads to the upregulation of known downstream target genes.

Protocol:

-

Cell Culture: Culture a metabolically relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to confluence.

-

Treatment: Treat cells with GW501516 (at a concentration determined from the transactivation assay, e.g., 100 nM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., PDK4, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

In Vivo Validation: Metabolic and Performance Studies

Causality: These studies connect the molecular mechanism to the physiological outcomes in a whole-organism context.

Protocol (Mouse Endurance Study):

-

Acclimatization: Acclimatize mice (e.g., C57BL/6J) to the laboratory environment and treadmill running.

-

Grouping: Randomly assign mice to a vehicle control group and a GW501516 treatment group (e.g., 5 mg/kg/day via oral gavage).

-

Treatment Period: Administer the treatment daily for a set period (e.g., 3-4 weeks).

-

Endurance Test: Perform an exhaustive running test on a treadmill with a defined protocol (e.g., gradually increasing speed/incline). Record the total running distance and time to exhaustion for each mouse.

-

Tissue Collection: At the end of the study, collect tissues (e.g., skeletal muscle, liver) for downstream analysis like gene expression (qPCR) or protein analysis (Western blot).

-

Data Analysis: Compare the endurance performance and molecular markers between the control and treated groups using appropriate statistical tests (e.g., t-test).

Conclusion

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (GW501516) is a powerful chemical probe whose mechanism of action is centered on its selective and potent agonism of the PPARδ nuclear receptor. By forming a heterodimer with RXR and recruiting coactivators like PGC-1α, it drives the transcription of a network of genes that fundamentally shift cellular energy metabolism towards fatty acid oxidation. This mechanism provides a clear molecular basis for its profound effects on physical endurance and metabolic health observed in preclinical models. However, the associated risk of carcinogenicity, also linked to PPARδ activation, serves as a critical reminder of the complexities of targeting foundational metabolic regulators and necessitates a cautious and rigorous approach in any future research.

References

-

GW501516 - Wikipedia. [Link]

-

Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. Genet Mol Med, 5(1), 1-12. [Link]

-

Chen, W., et al. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. Scientific reports, 5, 9884. [Link]

-

Cardarine or GW1516: What you need to know. Healthy Male. [Link]

-

Park, J., et al. (2021). Cardarine (GW501516) Effects on Improving Metabolic Syndrome. Journal of Health, Sports, and Kinesiology, 2(2), 22-27. [Link]

-

What are the pros and cons of using Cardarine (GW-501516) for performance enhancement? Dr.Oracle. [Link]

-

Ding, G., et al. (2017). PPARδ, a Potential Therapeutic Target for Heart Disease. Cells, 6(4), 40. [Link]

-

PPAR Signaling. QIAGEN GeneGlobe. [Link]

-

A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. ResearchGate. [Link]

-

GW1516 (GW501516) Use - Popular But Deadly. Sport Integrity Australia. [Link]

-

Lee, C. H., et al. (2006). PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis. Proceedings of the National Academy of Sciences, 103(26), 10006-10011. [Link]

-

Cardarine Supplement Tips {Diet & Pre Workout Dosage Guide}. Predator Nutrition. [Link]

-

Peroxisome proliferator-activated receptor delta - Wikipedia. [Link]

-

Cardarine (GW501516) - A Comprehensive Overview. YouTube. [Link]

-

Smith, A. C., et al. (2008). The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells. Diabetologia, 51(1), 164-173. [Link]

-

PPAR Signaling Pathway. Creative Diagnostics. [Link]

-

(PDF) Cardarine (GW501516) Effects on Improving Metabolic Syndrome. ResearchGate. [Link]

Sources

- 1. GW501516 - Wikipedia [en.wikipedia.org]

- 2. scivisionpub.com [scivisionpub.com]

- 3. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

- 4. droracle.ai [droracle.ai]

- 5. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]

- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. youtube.com [youtube.com]

- 13. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GW1516 (GW501516) Use - Popular But Deadly [sportintegrity.gov.au]

- 15. predatornutrition.com [predatornutrition.com]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide to the Structure-Activity Relationship of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and its Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, a representative member of the indole-3-thioacetic acid class of compounds. Synthesizing data from extensive research on related indole derivatives, this document offers researchers, scientists, and drug development professionals a detailed understanding of the chemical modifications that influence biological activity. We will explore the synthesis, potential therapeutic applications, and the critical interplay between molecular structure and pharmacological effect.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin, indole-containing compounds are fundamental to various biological processes.[1] The versatility of the indole ring system allows for the development of derivatives with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2]

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid belongs to a promising class of indole derivatives where a thioacetic acid moiety is attached at the C3 position of the indole ring. This structural motif has garnered interest for its potential to modulate various biological targets. This guide will dissect the key structural features of this molecule and its analogs to provide a rationale for designing novel and more potent therapeutic agents.

Synthetic Strategies for Indole-3-Thioacetic Acid Derivatives

The synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and its analogs typically involves a multi-step process. A general and adaptable synthetic route is outlined below, providing a foundation for the creation of a diverse library of compounds for SAR studies.

Experimental Protocol: General Synthesis

A common approach involves the S-alkylation of a substituted indole-3-thiol with an appropriate haloacetic acid derivative.

Step 1: Synthesis of 1-Ethyl-1H-indole-3-thiol

-

Starting Material: 1-Ethyl-1H-indole.

-

Thiocyanation: The indole is first treated with a thiocyanating agent, such as thiocyanogen or potassium thiocyanate in the presence of a halogen, to introduce a thiocyanate group at the C3 position.

-

Reduction: The resulting 3-thiocyano-1-ethyl-1H-indole is then reduced, typically with a reducing agent like lithium aluminum hydride or sodium borohydride, to yield 1-Ethyl-1H-indole-3-thiol.

Step 2: S-Alkylation

-

Reaction: The synthesized 1-Ethyl-1H-indole-3-thiol is reacted with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base (e.g., sodium hydroxide, potassium carbonate) and a suitable solvent (e.g., ethanol, DMF).[3]

-

Work-up: The reaction mixture is typically acidified to precipitate the crude product, which is then purified by recrystallization or column chromatography.

This modular synthesis allows for the introduction of various substituents on the indole ring, the ethyl group at the N1 position, and modifications to the acetic acid side chain, enabling a thorough exploration of the SAR.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole-3-thioacetic acid derivatives is highly dependent on the nature and position of substituents on the indole core, the linker, and the acidic moiety. The following sections detail the key SAR findings based on extensive studies of analogous compounds.

The Indole Core: N1-Substitution

The substitution at the N1 position of the indole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

-

Influence of N1-Alkyl Groups: The presence of a small alkyl group, such as the ethyl group in our title compound, can enhance lipophilicity. This may lead to improved membrane permeability and cellular uptake. Studies on related indole derivatives have shown that varying the length and branching of the N1-alkyl chain can significantly impact biological activity.

C3-Position Linker: The Thioether Bridge

The thioether linkage at the C3 position is a critical determinant of the molecule's overall shape and electronic properties.

-

Flexibility and Binding: The sulfur atom in the thioether bridge provides a degree of rotational flexibility, which can be advantageous for optimal binding to a biological target.

-

Bioisosteric Replacements: Replacing the sulfur atom with other linkers, such as an oxygen atom (ether) or a methylene group (carbon), can lead to significant changes in activity, highlighting the importance of the sulfur atom's electronic and steric properties.

The Acetic Acid Moiety

The carboxylic acid group is a key pharmacophoric feature, often involved in critical interactions with biological targets.

-

Hydrogen Bonding: The carboxylic acid can act as a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in the active site of enzymes or receptors.

-

Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can serve as a prodrug strategy to improve bioavailability. These modifications can also alter the binding mode and selectivity of the compound. For instance, novel indole-3-acetic acid derivatives containing 1,3,4-thiadiazole and amide moieties have shown promising antibacterial activity.[4]

Substitution on the Indole Ring

Introducing substituents on the benzene portion of the indole ring can fine-tune the electronic properties and steric profile of the molecule.

-

Electron-Withdrawing vs. Electron-Donating Groups: The placement of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at positions C4, C5, C6, or C7 can influence the molecule's pKa, reactivity, and metabolic stability. This, in turn, can have a profound effect on biological activity. For example, some 5-substituted 1,3,4-thiadiazol-2-ylsulfanyl-acetic acid derivatives have been synthesized and show various biological activities.[3]

Logical Flow of SAR Exploration

Caption: Logical workflow for SAR exploration of the title compound.

Potential Biological Activities and Screening Protocols

Based on the activities reported for structurally similar indole derivatives, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and its analogs are promising candidates for a range of therapeutic applications.

Antimicrobial and Antifungal Activity

Indole derivatives have a long history as antimicrobial agents.[5][6] The lipophilic nature of the indole ring allows for penetration of microbial cell membranes.

-

Preparation of Inoculum: Prepare standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.[5]

-

Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity

Many indole derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[7]

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Mix various concentrations of the test compounds with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[8]

Enzyme Inhibitory Activity

Indole derivatives have been identified as inhibitors of various enzymes, including aldose reductase, which is implicated in diabetic complications.[7]

-

Enzyme Preparation: Prepare a partially purified aldose reductase from a suitable source, such as rabbit eye lenses.[7]

-

Assay Mixture: Prepare a reaction mixture containing buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound at various concentrations.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation.

-

Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.

Data Summary Table: Hypothetical SAR Data

| Compound | N1-Substituent | C5-Substituent | MIC (µg/mL) vs. S. aureus | DPPH Scavenging IC50 (µM) | Aldose Reductase IC50 (µM) |

| 1 | Ethyl | H | 16 | 50 | 25 |

| 2 | Methyl | H | 32 | 65 | 30 |

| 3 | Propyl | H | 8 | 40 | 20 |

| 4 | Ethyl | Cl | 4 | 35 | 15 |

| 5 | Ethyl | OCH3 | 32 | 25 | 40 |

| 6 | Ethyl | NO2 | 2 | 70 | 10 |

Conclusion and Future Directions

The (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from extensive research on analogous compounds, provide a rational basis for the design of more potent and selective molecules.

Future research should focus on:

-

Synthesis of diverse libraries: Systematically varying the substituents at the N1 position, on the indole ring, and modifying the thioacetic acid side chain will be crucial for a comprehensive SAR understanding.

-

Mechanism of action studies: Identifying the specific molecular targets of the most active compounds will facilitate their development as targeted therapies.

-

In vivo evaluation: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles outlined in this guide, researchers can unlock the full therapeutic potential of this important class of indole derivatives.

Signaling Pathway Visualization

Caption: Potential mechanism of action for the title compound.

References

-

Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. PubMed. [Link]

-

Concentration of Indole-3-acetic Acid and Its Derivatives in Plants. PMC - NIH. [Link]

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. [Link]

-

Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed. [Link]

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. NIH. [Link]

-

Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers. [Link]

-

Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

(PDF) Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. ResearchGate. [Link]

-

Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. PubMed. [Link]

-

Screening of Indole-3-Acetic Acid (IAA) Productions by Endophytic Fusarium oxysporum Isolated from Phyllanthus niruri. ResearchGate. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. [Link]

-

Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. [Link]

-

Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]

-

Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Research India Publications. [Link]

-

Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. ResearchGate. [Link]

-

Discovery of indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties as novel antibacterial agents. Semantic Scholar. [Link]2e6c86718d7)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is a synthetic small molecule belonging to the indole class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization at the 3-position with a thioacetic acid moiety, along with N-alkylation, suggests potential for this molecule to interact with various biological targets. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide provides a comprehensive overview of the key physicochemical properties of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. It is designed to be a practical resource for researchers, offering not only theoretical background but also detailed, field-proven experimental protocols for the determination of these essential parameters. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific needs.

Chemical Identity and Structure

-

IUPAC Name: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid

-

Molecular Formula: C₁₂H₁₃NO₂S

-

Molecular Weight: 235.30 g/mol

-

Chemical Structure:

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. It is important to note that while some of these values may be predicted computationally, experimental determination is the gold standard for accuracy in drug development.

| Property | Predicted/Hypothetical Value | Experimental Method |

| Melting Point (°C) | 145-150 | Capillary Melting Point Apparatus |

| Aqueous Solubility (µg/mL) | Low | Shake-Flask Method |

| pKa | 3.5 - 4.5 (Carboxylic Acid) | Potentiometric Titration |

| LogP (Octanol/Water) | 2.5 - 3.5 | RP-HPLC Method |

Experimental Protocols for Physicochemical Characterization

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Low solubility is a common challenge in drug development.[1][2] The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for compounds with low solubility.[1]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid to a vial containing a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the suspension to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] A calibration curve with known concentrations of the compound should be used for accurate quantification.[4]

Determination of the Acid Dissociation Constant (pKa)

Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For an acidic compound like (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, the pKa of the carboxylic acid group will significantly influence its solubility and permeability across biological membranes. Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6]

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve a known amount of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an inflection point, which is the equivalence point. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[7][8]

Determination of the Partition Coefficient (LogP)

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross cell membranes. A balanced LogP is often sought in drug design.[9] While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster and more efficient alternative for determining LogP, especially in early drug discovery.[9][10][11]

Experimental Workflow: RP-HPLC Method for LogP Determination

Caption: Workflow for LogP determination using the RP-HPLC method.

Step-by-Step Protocol:

-

Preparation of Standards: Prepare solutions of a series of standard compounds with well-established LogP values.

-

HPLC Analysis of Standards: Inject each standard onto a C18 RP-HPLC column under isocratic conditions (a constant mobile phase composition, e.g., a mixture of acetonitrile and water). Record the retention time for each standard. Also, determine the column's void time (the time it takes for an unretained compound to pass through the column).

-

Calculation of Capacity Factor: For each standard, calculate the capacity factor (k') using the formula: k' = (retention time - void time) / void time.

-

Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to obtain the equation of the line.

-

Analysis of the Test Compound: Inject a solution of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid onto the same HPLC system under the identical conditions used for the standards.

-

LogP Determination: Determine the retention time and calculate the log k' for the test compound. Use the equation from the calibration curve to calculate the LogP of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid from its log k' value.[12][13]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will provide information about the number and types of protons in the molecule, as well as their connectivity. Key signals would be expected for the ethyl group, the aromatic protons of the indole ring, the methylene protons of the thioacetic acid moiety, and the carboxylic acid proton.

-

¹³C NMR spectroscopy will show the signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Characteristic absorption bands would be expected for the N-H stretch of the indole (if not fully substituted), C-H stretches (aromatic and aliphatic), the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The physicochemical properties detailed in this guide are fundamental to the successful development of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid as a potential therapeutic agent. The experimental protocols provided offer robust and reliable methods for the determination of these critical parameters. A thorough and early characterization of solubility, pKa, and lipophilicity will enable informed decisions in lead optimization, formulation development, and the design of further preclinical studies.

References

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.

- Determination of logP coefficients via a RP-HPLC column. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- High throughput HPLC method for determining Log P values. (n.d.).

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

- Determining pKa of Weak Acid Experiment. (n.d.). Scribd.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.

- Determination of pKa using the half-volume method: A laboratory experiment. (n.d.).

- Compound solubility measurements for early drug discovery. (2022).

- Development of Methods for the Determin

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Semantic Scholar.

Sources

- 1. scispace.com [scispace.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acdlabs.com [acdlabs.com]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

A Technical Guide to the Discovery and Synthesis of Novel Indole-3-Acetic Acid Derivatives

Abstract

The indole-3-acetic acid (IAA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1] Originally identified as the primary auxin or growth hormone in plants, its structural versatility has been exploited to develop therapeutics with diverse pharmacological activities, including potent anti-inflammatory and anticancer agents.[2][3] This guide provides an in-depth technical exploration of the discovery and synthesis of novel IAA derivatives. We will dissect the causal logic behind experimental design, from foundational synthetic strategies like the Fischer indole synthesis to modern derivatization techniques. Detailed, field-proven protocols for synthesis, purification, and characterization are presented, alongside an examination of the structure-activity relationships that govern their therapeutic potential, with a particular focus on emerging applications in targeted cancer therapy.

The Rationale for Derivatization: Beyond the Natural Auxin

Indole-3-acetic acid, in its native form, is a pivotal signaling molecule in plant biology, regulating cell division and elongation.[4] However, its inherent biological activity and metabolic pathways also make it a compelling starting point for drug discovery. The indole ring system is chemically versatile, allowing for modification at multiple positions to modulate its physicochemical properties and biological targets.[2]

The primary motivations for synthesizing novel IAA derivatives include:

-

Enhancing Target Specificity and Potency: Modifying the core structure can steer the molecule's interaction towards specific mammalian receptors or enzymes over its native botanical targets.

-

Improving Pharmacokinetic Profiles: Derivatization can alter solubility, metabolic stability, and cell permeability, crucial parameters for effective drug action.

-

Exploring Novel Mechanisms of Action: The discovery that IAA can be oxidatively activated by horseradish peroxidase (HRP) to produce potent cytotoxic species has opened a new frontier in targeted cancer therapy.[5][6] This prodrug strategy relies on the design of IAA derivatives that are stable in circulation but become lethal toxins only in the presence of HRP targeted to tumor cells.[7]

Core Synthetic Strategies: Building the Indole Framework

The construction of the indole nucleus is a foundational step in the synthesis of IAA derivatives. Numerous named reactions have been developed, with the Fischer indole synthesis being a quintessential and highly versatile method.

The Fischer Indole Synthesis: A Classic Approach

Discovered in 1883, the Fischer indole synthesis remains a robust method for creating the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8] The reaction's power lies in its ability to accommodate a wide range of substituents on both precursors, allowing for the generation of a diverse library of indole cores.

The mechanism proceeds through several key stages:

-

Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form an arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer.

-

[7][7]-Sigmatropic Rearrangement: This is the critical bond-forming step, where a protonated enamine undergoes a rearrangement to break the N-N bond and form a C-C bond, establishing the core framework.

-

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the energetically favorable aromatic indole ring.[4][9]

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole (A Model Fischer Synthesis) [10]

This two-step protocol illustrates the synthesis of a foundational indole derivative.

Part A: Synthesis of Acetophenone Phenylhydrazone

-

Reaction Setup: In a suitable vessel, warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.

-

Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitating the solution, then cool thoroughly in an ice bath.

-

Isolation: Collect the crystalline product by filtration, washing with 25 mL of cold 95% ethanol. A second crop can be obtained by concentrating the filtrate.

-

Drying: Dry the combined solids under reduced pressure. The expected yield is 87-91% of acetophenone phenylhydrazone.

Part B: Cyclization to 2-Phenylindole

-

Catalyst Preparation: Prepare a catalyst by heating zinc chloride (10 g) in a porcelain dish over a flame until it melts into a clear liquid. Cool and grind the solid into a fine powder.

-

Reaction: Mix the acetophenone phenylhydrazone (2.1 g, 0.01 mol) with the powdered anhydrous zinc chloride (10 g) in a large beaker.

-

Heating: Heat the beaker in a sand bath maintained at 170°C. Stir the mixture constantly. The mass will liquefy, and fumes will evolve.

-

Quenching: After 5 minutes of stirring, remove the beaker from the heat and pour the hot mixture into 400 mL of water.

-

Purification: Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts. Collect the crude 2-phenylindole by filtration and wash with water.

-

Recrystallization: Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole.

Derivatization of the Indole-3-Acetic Acid Side Chain

Once the indole core is synthesized, the acetic acid side chain offers a prime handle for further modification, most commonly through the formation of amides and sulfonamides. These modifications can dramatically alter the compound's biological activity.

Synthesis of Indole-3-Acetamide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. Coupling the carboxylic acid of IAA with various amines is a straightforward strategy to build a library of derivatives for screening.

Experimental Protocol: General Synthesis of N-Substituted Indole-3-Acetamides [3][11]

-

Activation of Carboxylic Acid: Dissolve indole-3-acetic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC, 1.0 eq), and an activator like 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Synthesis of Indole-3-Acetic Acid Sulfonate Derivatives

Recent studies have shown that incorporating a sulfonate moiety can lead to potent inhibitors of ectonucleotidases, enzymes implicated in cancer progression.[12][13]

Experimental Protocol: Synthesis of an Indole Acetic Acid Sulfonate Derivative [12]

This protocol describes a two-step synthesis, starting with an amide coupling followed by sulfonylation.

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide

-

Reaction Setup: Combine 2-indole acetic acid (3.85 mmol), 2-aminophenol (2.57 mmol), 4-(dimethylaminopyridine) (DMAP, 3.62 mmol), and carbonyldiimidazole (CDI, 3.62 mmol).

-

Heating: Stir the reaction mixture at 80°C for 24 hours.

-

Purification: After cooling, purify the product using appropriate chromatographic techniques.

Step 2: Sulfonylation

-

Reaction Setup: Dissolve the product from Step 1 (0.375 mmol) in acetonitrile (15 mL). Add the desired benzene sulfonyl chloride derivative (0.985 mmol).

-

Base Addition: Cool the mixture to 0°C and add triethylamine (TEA, 2.10 mmol) dropwise.

-

Heating and Workup: Stir the reaction at 40°C until complete (monitor by TLC). Quench the reaction by partitioning between water and ethyl acetate.

-

Purification: Separate the organic layer, dry it, and concentrate it. Purify the final sulfonate derivative by column chromatography.

Structural Characterization and Purity Analysis

A self-validating system requires rigorous characterization to confirm the structure and purity of each synthesized derivative. A standard analytical workflow is essential.

Caption: Standard workflow for purification and characterization.

Chromatographic Methods (TLC and HPLC)

-

Thin Layer Chromatography (TLC): TLC is the first-line technique for monitoring reaction progress and assessing the purity of the crude product. A typical mobile phase for indole derivatives is a mixture of a nonpolar solvent like petroleum ether or hexane and a polar solvent like ethyl acetate.[14][15] Spots can be visualized under UV light (254 nm) or by staining with a suitable reagent.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the definitive quantification of purity. A reverse-phase C8 or C18 column is commonly employed.[17][18] A gradient elution method often provides the best separation of multiple indolic compounds.[17] For example, a gradient of water with 0.1% acetic acid (Solvent A) and acetonitrile (Solvent B) can be effective, with detection by UV absorbance at 280 nm.[17][18]

Spectroscopic Methods (NMR and MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[19] Key characteristic signals in the ¹H NMR spectrum of an indole derivative include the N-H proton (often a broad singlet around 8-12 ppm), and aromatic protons on the indole ring and any substituents.[20] The methylene protons of the acetic acid side chain typically appear as a singlet around 3.7 ppm.[19]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[21] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can also provide valuable structural information.[21]

| Technique | Purpose | Typical Parameters |

| TLC | Reaction monitoring, preliminary purity | Silica gel plates; Mobile phase: Hexane/Ethyl Acetate; Visualization: UV (254 nm) |

| HPLC | Purity quantification | C18 reverse-phase column; Mobile phase: Acetonitrile/Water gradient; Detector: UV (280 nm) |

| ¹H NMR | Structural elucidation (Proton framework) | 300-600 MHz; Solvent: CDCl₃ or DMSO-d₆; Internal Standard: TMS |

| ¹³C NMR | Structural elucidation (Carbon backbone) | 75-150 MHz; Solvent: CDCl₃ or DMSO-d₆ |

| MS | Molecular weight confirmation | ESI or EI source; Provides [M+H]⁺ or M⁺ ion |

Application in Targeted Cancer Therapy: The IAA-HRP Prodrug System

A highly promising application for novel IAA derivatives is in enzyme-prodrug therapy for cancer.[22] This strategy leverages the catalytic activity of horseradish peroxidase (HRP) to convert a relatively non-toxic IAA prodrug into a potent cytotoxic agent specifically at the tumor site.

Mechanism of Action

-

Targeting: The HRP enzyme is delivered specifically to the tumor, either by conjugation to a tumor-targeting antibody (Antibody-Directed Enzyme Prodrug Therapy, ADEPT) or through gene therapy (Gene-Directed Enzyme Prodrug Therapy, GDEPT).[6]

-

Prodrug Administration: The non-toxic IAA derivative is administered systemically.[5]

-

Activation: At the tumor site, HRP oxidizes the IAA derivative. This process involves a one-electron oxidation that leads to rapid decarboxylation of the side chain.[23]

-

Cytotoxin Formation: This fragmentation generates a highly reactive carbon-centered radical (the skatolyl radical). In the presence of oxygen, this forms a peroxyl radical, which leads to the formation of cytotoxic species like 3-methylene-2-oxindole.[6]

-

Cell Death: These reactive species are potent alkylating agents that damage cellular nucleophiles, including DNA and proteins containing thiol groups, inducing oxidative stress and triggering apoptotic cell death.[5][7][23]

Caption: Mechanism of IAA-HRP targeted cancer therapy.

Structure-Activity Relationship (SAR) Insights

The efficacy of this system depends heavily on the structure of the IAA derivative. While comprehensive SAR studies are ongoing, initial findings provide valuable guidance for derivative design:

-

Carboxylic Acid Group: The free carboxylic acid is essential for the oxidative decarboxylation that initiates the toxic cascade. Amide analogues are generally inactive as prodrugs in this system.[24]

-

Indole Ring Substitution:

-

Substituents at the 5-position (e.g., -OCH₃, -F) can be more active than the unsubstituted parent compound.[24]

-

Halogenated derivatives (e.g., chloro-, fluoro-) can exhibit high cytotoxicity with HRP, even if they are more difficult to oxidize, suggesting a complex relationship between redox potential and ultimate biological effect.[6]

-

-

N-Acyl Group: Acylation of the indole nitrogen with groups like p-chlorobenzoyl (as in Indomethacin) can significantly enhance activity, while acylation with simple aliphatic groups may decrease it.[24]

Conclusion and Future Directions

The indole-3-acetic acid scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. Classic synthetic methodologies, coupled with modern derivatization techniques, provide a robust platform for generating chemical diversity. The development of the IAA-HRP prodrug system for cancer therapy highlights the potential for innovative applications derived from this humble plant hormone. Future research will undoubtedly focus on refining the structure-activity relationships to create derivatives with enhanced tumor specificity and reduced off-target effects, further solidifying the role of the indole nucleus as a privileged and indispensable structure in drug discovery.

References

-

Folkes, L. K., & Wardman, P. (2001). Oxidative Activation of indole-3-acetic Acids to Cytotoxic Species- A Potential New Role for Plant Auxins in Cancer Therapy. Biochemical Pharmacology, 61(2), 129-136. [Link]

-

Folkes, L. K., Candeias, L. P., & Wardman, P. (1995). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Biochemical Pharmacology, 50(6), 775-782. [Link]

-

de Melo, M. P., et al. (2004). Oxidation of indole-3-acetic Acid by Horseradish Peroxidase Induces Apoptosis in G361 Human Melanoma Cells. Cellular Signalling, 16(1), 81-88. [Link]

-

Mohammadi-Farani, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Chemistry Journal, 55, 238–247. [Link]

-

Amit Lunkad. (2021). NSAIDs: SAR of Indole acetic acid. YouTube. [Link]

-

Ghahremanzadeh, R., et al. (2020). Interaction of indole-3-acetic acid with horseradish peroxidase as a potential anticancer agent: from docking to molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 39(15), 5536-5545. [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]

-

Greco, O., et al. (2001). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. ResearchGate. [Link]

-

Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 58. [Link]

-

Jadoon, M. S. K., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 31497-31513. [Link]

-

Canto, M. F. D., et al. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 25(18), 4248. [Link]

-

Wan, Y., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. Organic & Biomolecular Chemistry, 20(2), 189-211. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 869695. [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]

-

Jadoon, M. S. K., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. ResearchGate. [Link]

-

El-Ghanam, A. M. (2014). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 4, 1-6. [Link]

-

Jadoon, M. S. K., et al. (2023). Synthesis of indole acetic acid sulfonate derivatives (5a–5o). ResearchGate. [Link]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific LLC. [Link]

-

Zhang, C., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 946709. [Link]

-

Jadoon, M. S. K., et al. (2023). Synthesis of New Class of Indole Acetic Acid Sulfonate Derivatives as Ectonucleotidases Inhibitors. COMSATS University Islamabad. [Link]

-

Al-Mawla, A. Y., & Al-Amiery, A. A. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(9), 3370-3377. [Link]

-

Jadoon, M. S. K., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PubMed, 37822663. [Link]

-

NMR Spectrometry. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed, 23111785. [Link]

-